Product packaging for E-Ceftizoxime Sodium Salt(Cat. No.:CAS No. 97164-53-9)

E-Ceftizoxime Sodium Salt

Cat. No.: B601400
CAS No.: 97164-53-9
M. Wt: 405.4 g/mol
InChI Key: ADLFUPFRVXCDMO-GIXFXUBFSA-M
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Description

Nomenclature and Chemical Identity within Cephalosporin (B10832234) Class

E-Ceftizoxime Sodium Salt belongs to the cephalosporin class of beta-lactam antibiotics. wikipedia.org Its systematic chemical name is sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. nih.gov The "E" in its name refers to the stereochemistry of the methoxyimino group, which is a crucial determinant of its biological activity. nih.gov

The core structure of cephalosporins consists of a dihydrothiazine ring fused to a β-lactam ring, which is chemically designated as 7-aminocephalosporanic acid. wikipedia.org Modifications at the 7-position of the β-lactam ring are known to influence the antibacterial spectrum, while alterations at the 3-position of the dihydrothiazine ring affect pharmacokinetic properties. wikipedia.org A notable feature of ceftizoxime (B193995) is the removal of the entire C-3 side chain, a modification that prevents deactivation by hydrolytic enzymes. wikipedia.orgchemsrc.com

The compound is the sodium salt of ceftizoxime and is a semi-synthetic derivative. nih.govfengchengroup.com It is supplied as a white to slightly yellowish crystalline powder. fengchengroup.com

PropertyValueSource
Chemical Formula C13H12N5NaO5S2 nih.govncats.io
Molecular Weight 405.4 g/mol nih.gov
CAS Number 68401-82-1 nih.gov
Synonyms Ceftizoxime Sodium, Eposerin, Epocelin nih.gov

Historical Context of Chemical Development and Discovery

The journey of cephalosporins began in 1945 with the Italian scientist Giuseppe Brotzu, who isolated a mixture of antibiotic compounds from the mold Acremonium (previously Cephalosporium). nih.gov This crude extract demonstrated inhibitory action against Staphylococcus aureus. wikipedia.org Later, in 1955, British scientists Edward Abraham and Guy Newton isolated and described the structure of cephalosporin C, a compound with modest antibacterial activity. nih.gov

The development of third-generation cephalosporins occurred in the 1970s and 1980s, representing a significant advancement over previous generations. hbs.edu These newer compounds exhibited enhanced activity against gram-negative bacteria and increased resistance to β-lactamases, the enzymes responsible for antibiotic resistance. wikipedia.orgauctoresonline.org Ceftizoxime, a semi-synthetic derivative, emerged from this era of intensive research and development. pharmainfo.in Unlike some other third-generation cephalosporins, ceftizoxime is not metabolized in the body and is excreted largely unchanged by the kidneys. wikipedia.orgfengchengroup.com

Significance as a Third-Generation Cephalosporin Scaffold in Research

This compound serves as a valuable scaffold in chemical biology and medicinal chemistry research for several reasons. Its inherent stability and broad-spectrum activity make it an attractive starting point for the synthesis of new antimicrobial agents. pharmainfo.in

Research has demonstrated that the stereochemistry of the methoxyimino group significantly impacts antibacterial efficacy. The syn-isomer (E-Ceftizoxime) shows superior antibacterial activity compared to its anti-isomer (FR 14060). nih.govnih.gov This difference is attributed to the higher affinity of the syn-isomer for penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.govnih.gov Specifically, E-Ceftizoxime has a strong affinity for PBPs 1a and 1bs. nih.gov

The aminothiazole ring of ceftizoxime has been a particular focus for chemical modification. For instance, the synthesis of Schiff bases by reacting the primary amino group of the aminothiazole ring with various aromatic aldehydes has been explored to potentially enhance the antimicrobial spectrum. pharmainfo.in These modifications aim to create novel cephalosporin derivatives with improved activities. pharmainfo.in Furthermore, dipeptide derivatives of ceftizoxime have been synthesized and investigated for their potential for oral absorption through peptide transport systems. rjptonline.org

Research AreaKey FindingsSource
Stereoisomer Activity The syn-isomer (E-Ceftizoxime) has significantly greater antibacterial activity than the anti-isomer due to higher affinity for penicillin-binding proteins. nih.govnih.gov
Chemical Modification The aminothiazole ring is a key site for creating new derivatives, such as Schiff bases, to improve antimicrobial properties. pharmainfo.in
Prodrug Development Dipeptide derivatives are being explored to enhance oral bioavailability. rjptonline.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97164-53-9

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1

InChI Key

ADLFUPFRVXCDMO-GIXFXUBFSA-M

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of E Ceftizoxime Sodium Salt

Established Synthetic Pathways and Intermediate Compounds

The creation of ceftizoxime (B193995) relies on established synthetic routes that build upon a core cephalosporin (B10832234) structure. A key starting material in this process is 7-amino-3-nor-3-cephem-4-carboxylic acid (7-ANCA), which serves as the foundational scaffold. innospk.comgoogle.com

Preparation from 7-Amino-3-nor-3-cephem-4-carboxylic Acid (7-ANCA)

7-Amino-3-nor-3-cephem-4-carboxylic acid, also known as 7-ANCA, is a crucial intermediate for the synthesis of ceftizoxime. innospk.com The process involves the condensation of 7-ANCA with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. google.comgoogle.com This acylation reaction attaches the characteristic side chain to the 7-amino group of the 7-ANCA nucleus, forming the final ceftizoxime acid. google.comgoogle.com One method describes dissolving the activated ester in a solvent like dichloromethane, then adding 7-ANCA and a base such as triethylamine (B128534) to facilitate the reaction. google.com Another patented method involves making an active ester from (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, which then undergoes condensation with 7-ANCA to yield ceftizoxime acid. google.com Research has also explored enzymatic synthesis, where a computationally designed enzyme catalyzes the condensation of an ethyl-2-methoxy-amino-2-(2-aminothiazol-4-yl) acetate (B1210297) with 7-ANCA to produce ceftizoxime in an aqueous medium. nih.gov

Table 1: Key Reactants in Ceftizoxime Synthesis from 7-ANCA

Reactant Role Reference
7-Amino-3-nor-3-cephem-4-carboxylic Acid (7-ANCA) Core nucleus/scaffold innospk.comgoogle.com
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid Side chain precursor google.comgoogle.com
Activated Ester (e.g., Thioester, N-hydroxysuccinimide ester) Activated form of the side chain for acylation google.comgoogle.comresearchgate.net
Dichloromethane, Ethanol Solvents google.com

Role of Active Esters in Acylation

Active esters are instrumental in the synthesis of ceftizoxime, facilitating the efficient acylation of the 7-ANCA core. These reactive intermediates are formed from the side chain acid, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, to increase its reactivity towards the amino group of the β-lactam core. google.comgoogle.com A common strategy involves using 2-mercaptobenzothiazole (B37678) to form a thioester, known as an AE-active ester. google.comresearchgate.net This method is valued for its simple technology and mild reaction conditions, resulting in fewer impurities. google.com However, it can lead to residual 2-mercaptobenzothiazole in the final product. google.com

Another approach utilizes N-hydroxysuccinimide to form an active ester. google.com In one patented process, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is reacted with N-hydroxysuccinimide in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to generate the active ester with a high yield of 94%. google.comgoogle.com This active ester is then condensed with 7-ANCA to form ceftizoxime acid. google.comgoogle.com The use of such active esters allows the acylation to proceed under mild conditions, often at room temperature, and can achieve high yields. researchgate.net

Derivatization Strategies and Analogue Synthesis

To improve upon the characteristics of ceftizoxime, various derivatization strategies have been explored. These modifications often target the aminothiazole ring of the C-7 side chain or the carboxylic acid group at the C-4 position to create prodrugs or new analogues with enhanced properties. pharm.or.jpresearchgate.net

Synthesis of Dipeptide Derivatives of Ceftizoxime

Researchers have synthesized new dipeptide derivatives of ceftizoxime to create compounds with potentially better oral bioavailability and resistance to β-lactamases. researchgate.netrjptonline.org This strategy involves linking a dipeptide moiety to the aminothiazole group of the ceftizoxime side chain through an amide bond. researchgate.netcitedrive.com In one study, dipeptides such as L-Tryptophan-L-valine, L-Tryptophan-L-alanine, L-Tryptophan-L-histidine, and L-Tryptophan-L-phenylalanine were successfully attached to ceftizoxime. researchgate.netcitedrive.com The resulting hybrid molecules were confirmed by various spectral analyses, and molecular docking studies suggested they may have higher binding affinity to penicillin-binding proteins (PBPs) compared to the parent ceftizoxime. researchgate.net Another study linked L-lysine to ceftizoxime, which resulted in a significant improvement in oral absorption. rdd.edu.iq

Table 2: Examples of Dipeptide Moieties Used in Ceftizoxime Derivatization

Dipeptide Moiety Point of Attachment Reference
L-Tryptophan-L-valine Aminothiazole moiety of C-7 side chain researchgate.netcitedrive.com
L-Tryptophan-L-alanine Aminothiazole moiety of C-7 side chain researchgate.netcitedrive.com
L-Tryptophan-L-histidine Aminothiazole moiety of C-7 side chain researchgate.netcitedrive.com
L-Tryptophan-L-phenylalanine Aminothiazole moiety of C-7 side chain researchgate.netcitedrive.com

Preparation of Ceftizoxime Alapivoxil Analogues

Ceftizoxime alapivoxil (also known as AS-924) is a notable prodrug of ceftizoxime. nih.gov It is a bifunctional derivative where the C-4 carboxyl group is esterified to a pivaloyloxymethyl (POM) group to increase lipophilicity, and an L-alanine is attached to the aminothiazole ring at the C-7 position. pharm.or.jpnih.gov The synthesis of analogues aims to find new prodrugs with improved characteristics. researchgate.net

A general synthetic route for such analogues starts with 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid and proceeds through several steps including thioesterification, aminolysis, esterification, and amidation. researchgate.net A patented method for synthesizing ceftizoxime alapivoxil and its analogues begins by creating an active ester of the side chain, condensing it with 7-ANCA to get ceftizoxime acid, followed by esterification with a halo pivalate (B1233124) (like iodomethyl pivalate), and finally amidation with a protected L-alanine before deprotection. pharm.or.jpgoogle.com Research has led to the synthesis of numerous new compounds whose structures were confirmed by IR, ESI-MS, 1H NMR, and elemental analysis. researchgate.net

Exploration of New Cephalosporin Compounds from Ceftizoxime Precursors

Ceftizoxime and its precursors serve as starting points for the exploration of entirely new cephalosporin compounds. typeset.ioresearchgate.net The core structure, particularly the 7-aminocephem nucleus, allows for modifications at both the C-3 and C-7 positions to generate novel antibiotics. altmeyers.orgresearchgate.net For instance, new fourth-generation cephalosporins have been synthesized by starting with 7-aminocephalosporanic acid (7-ACA), performing a substitution at the C-3 position with nitrogen-containing aromatic heterocycles, and then condensing the product with an activated aminothiazole side chain similar to that of ceftizoxime. researchgate.net The development of novel intermediates, such as 4-halo-2-oxyimino-3-oxo butyric acid derivatives, also facilitates the synthesis of a wide range of cephalosporins, including ceftizoxime. wipo.int These synthetic explorations aim to create drugs with enhanced activity, particularly against resistant bacterial strains. researchgate.net

Stereochemical Considerations in Synthesis

The synthesis of Ceftizoxime requires precise control over its stereochemistry to ensure the formation of the correct and biologically active isomer. The molecule possesses two chiral centers on the β-lactam ring and a geometric isomerism at the methoxyimino group of the side chain.

The core bicyclic structure, a 5-thia-1-azabicyclo[4.2.0]oct-2-ene, must have the (6R,7R) configuration. nih.gov This specific arrangement is crucial for the compound's mechanism of action. The stereochemistry is typically dictated by the starting material, often a derivative of 7-aminocephalosporanic acid (7-ACA), which already contains the desired chiral centers. Maintaining the integrity of these centers throughout the synthetic sequence is paramount, as epimerization can lead to inactive or undesired byproducts.

Furthermore, the methoxyimino group attached to the acetyl side chain exhibits E/Z isomerism. The desired and more active isomer is the (Z)-isomer, as specified in the compound's IUPAC name: sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. nih.gov The formation of the (E)-isomer is a known issue in synthesis and is considered a process-related impurity. nih.govclearsynth.com Synthetic strategies must therefore be designed to selectively produce the (Z)-isomer, often involving specific reaction conditions and catalysts to control the geometry of the oxime formation.

The complete stereochemical structure is captured in its SMILES and InChIKey representations, which define the absolute configuration of the chiral centers and the geometry of the double bond. ncats.io

SMILES: CO/N=C(/c1csc(N)n1)\C(=O)N[C@@H]2C(=O)N3C(=CCS[C@]23[H])C(=O)[O-].[Na+] ncats.io

InChIKey: ADLFUPFRVXCDMO-LIGXYSTNSA-M ncats.io

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining E-Ceftizoxime Sodium Salt with high purity and in good yield is essential to ensure the reliability and reproducibility of experimental results. Optimization strategies focus on both the chemical reaction steps and the final purification processes.

Process Analytical Technology (PAT) can be employed to optimize the parameters of the synthesis. whiterose.ac.uk This involves real-time monitoring of reaction variables to ensure optimal conditions. Key parameters that are often optimized include:

Reaction temperature

Stirring speed

Order and rate of reagent addition

Use of seeding to control crystallization whiterose.ac.uk

The choice of solvents and reagents is critical. For instance, in related β-lactam syntheses, the use of specific coupling reagents and bases like DCC/DMAP in solvents such as DMF has been documented. semanticscholar.org The final step of the synthesis often involves a reactive crystallization, where careful control of supersaturation, pH, and solvent composition can significantly enhance the purity and crystallinity of the final product. whiterose.ac.uk

Purification methodologies are rigorously developed to remove process-related impurities and undesired stereoisomers. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing purity. Preparative HPLC can be used for isolation of the pure compound. nih.gov Further purification can be achieved through techniques such as elution through ion-exchange resins (e.g., DOWEX Na+) to maximize the purity of the final sodium salt. semanticscholar.org The goal is to achieve a purity of ≥98% (as measured by HPLC) for research-grade material.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor, as degradation can lead to loss of potency and the formation of potentially toxic products. The primary degradation pathways for cephalosporins like ceftizoxime involve hydrolysis and oxidation. iipseries.org The β-lactam ring is susceptible to hydrolysis, which breaks the four-membered ring and renders the molecule inactive. iipseries.org The amide linkage is also subject to hydrolysis, though generally at a slower rate than the β-lactam ring. iipseries.org

Stability under Various Chemical Conditions

The stability of Ceftizoxime Sodium Salt is highly dependent on the storage conditions, including temperature, solvent, and concentration. While the solid powder is generally stable when stored in a dry, well-ventilated place, its stability in solution can be limited. toku-e.com Some research indicates that solutions should be freshly prepared, as the compound can be unstable. medchemexpress.com

However, detailed studies have quantified its stability in common intravenous solutions. In solutions of 5% Dextrose (D5W) or 0.9% Sodium Chloride (NS), Ceftizoxime retains over 90% of its initial concentration for extended periods under controlled conditions. cjhp-online.ca The compound is generally incompatible with strong oxidizing agents. toku-e.comfengchengroup.com

The following table summarizes the stability of a 1g/50mL solution of Ceftizoxime under different storage conditions. cjhp-online.ca

Storage ConditionTemperatureSolventTime to Retain >90% Concentration
Room Temperature22 °CD5W or NSApproximately 4 days
Refrigerated5 °CD5W or NS30 days
Frozen-20 °CD5W or NSUp to 90 days
Thawed (after freezing) and Refrigerated5 °CD5W or NS30 days

Identification and Characterization of Impurities in Chemical Synthesis

Ensuring the purity of this compound requires the identification and characterization of process-related impurities. These impurities can arise from starting materials, intermediates, or degradation during synthesis and storage. clearsynth.com Analytical techniques such as High-Pressure Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential for detecting, isolating, and elucidating the structures of these impurities. nih.govconicet.gov.ar

A study on the synthesis of ceftizoxime sodium identified eight process-related impurities. nih.gov These were characterized using a combination of preparative HPLC for isolation and spectral data (¹H NMR, ¹³C NMR, MS, and IR) for structural elucidation. nih.gov The presence of these impurities must be controlled to ensure the quality and safety of the final product. clearsynth.com

The table below lists some of the known impurities identified during the synthesis of Ceftizoxime Sodium. nih.gov

Impurity DesignationChemical Name
Impurity I(6R,7R)-7-amino-3-cephem-4-carboxylic acid
Impurity II(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-1-oxo-4-carboxylic acid (Ceftizoxime S-Oxide)
Impurity III(4RS,6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino) acetamido]-3,4-dihydro-3-cephem-4-carboxylic acid
Impurity IV(6R,7R)-7-[(E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acid (E-Ceftizoxime)
Impurity V(6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-N-(3-cephem-4-carboxy-7-yl)-4-carboxamide
Impurity VI(6R,7R)-7-[(Z)-2-[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylamino]thiazol-4-yl]-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid
Impurity VII2-mercaptobenzothiazole
Impurity VIII2-mercaptobenzothiazolyl [(Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino] acetate

Molecular Mechanisms of Action of E Ceftizoxime Sodium Salt

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for E-Ceftizoxime Sodium Salt, like other β-lactam antibiotics, involves the disruption of bacterial cell wall maintenance through its interaction with Penicillin-Binding Proteins (PBPs). drugbank.com These proteins are crucial enzymes for the synthesis and remodeling of the peptidoglycan layer, which is vital for bacterial structural integrity.

Inhibition of Bacterial Cell Wall Synthesis

This compound effectively inhibits the final and critical stage of bacterial cell wall synthesis. nih.govresearchgate.net It specifically targets the transpeptidation process, which is responsible for cross-linking the peptidoglycan chains that form the backbone of the cell wall. researchgate.netnih.gov By binding to and inactivating PBPs, the antibiotic prevents the formation of these essential cross-links. researchgate.net This interference compromises the structural integrity of the cell wall, rendering it unable to withstand the internal osmotic pressure of the bacterium. researchgate.netnih.gov The ultimate consequence of this weakened structure is cell lysis and bacterial death. researchgate.netnih.gov This mechanism is particularly effective against bacteria that are actively dividing, as they are in a constant state of cell wall synthesis. nih.gov

Specific Binding to PBP Types (e.g., PBP1A, PBP1B, PBP2a, PBP2X, PBP1b)

The efficacy of this compound is rooted in its high affinity for specific types of Penicillin-Binding Proteins. Research has demonstrated its potent binding to several key PBPs in various bacterial species. In Gram-negative bacteria like Escherichia coli and Enterobacter cloacae, E-Ceftizoxime shows a particularly high affinity for PBP-1a and PBP-1b. nih.gov Studies have quantified this interaction, showing that low concentrations are sufficient to significantly inhibit these proteins. nih.gov

Furthermore, E-Ceftizoxime has a high affinity for PBP3, an essential protein for septum formation during bacterial cell division. asm.orgfortunejournals.com Inhibition of PBP3 is a primary factor leading to the morphological changes observed in bacteria exposed to the antibiotic. While direct binding data for E-Ceftizoxime with PBP2a and PBP2x is not extensively detailed in available literature, its high affinity for PBP2 in Staphylococcus aureus has been noted. nih.gov PBP2a, encoded by the mecA gene, is famously responsible for methicillin (B1676495) resistance in S. aureus (MRSA) due to its low affinity for most β-lactam antibiotics. nih.govpnas.org However, some advanced cephalosporins have demonstrated the ability to bind to this resistant PBP. researchgate.netasm.org Similarly, PBP2x is a critical target for β-lactams in resistant strains of Streptococcus pneumoniae. asm.orgplos.org The ability of cephalosporins to bind effectively to these various PBPs is a key determinant of their antibacterial spectrum and potency.

Interactive Table: Affinity of Ceftizoxime (B193995) for Specific Penicillin-Binding Proteins

Bacterial Species PBP Target Affinity/Effect Reference
Escherichia coli NIHJ JC-2 PBP-1a, PBP-1bs High affinity; 50% inhibition at <3.2 µg/ml nih.gov
Enterobacter cloacae 58-5 PBP-1a, PBP-1bs High affinity; 50% inhibition at <1 µg/ml nih.gov
Staphylococcus aureus 27s PBP2 High selective affinity nih.gov
Escherichia coli PBP3 Primary target; high affinity asm.org

Enzymatic Stability Against Beta-Lactamases

A significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is distinguished by its notable stability in the presence of a wide array of these enzymes. nih.govresearchgate.net

Resistance Profile to Broad-Spectrum Beta-Lactamases

E-Ceftizoxime demonstrates remarkable resistance to hydrolysis by a broad spectrum of β-lactamases. drugbank.comnih.govscispace.com This includes common plasmid-mediated and chromosomally-mediated β-lactamases that typically inactivate earlier-generation penicillins and cephalosporins. nih.govpnas.org Studies have confirmed its stability against various types of β-lactamases, including TEM-1, TEM-2, and SHV-1, as well as enzymes produced by Staphylococcus aureus and various Enterobacteriaceae. asm.orgmedchemexpress.com This inherent stability allows E-Ceftizoxime to remain active against many bacterial strains that are resistant to other β-lactam antibiotics. medchemexpress.com

Structural Basis for Beta-Lactamase Resistance

The structural configuration of E-Ceftizoxime is central to its stability against β-lactamases. A key feature is the absence of a substituent at the C-3 position of the dihydrothiazine ring. nih.gov In many other cephalosporins, this side chain can be a target for deactivation by hydrolytic enzymes. nih.gov The removal of this entire C-3 side chain in the ceftizoxime molecule prevents this enzymatic degradation, contributing significantly to its broad-spectrum stability and effectiveness. nih.gov

Cellular Morphological Changes Induced in Bacteria

The inhibition of specific PBPs by this compound leads to distinct and observable changes in bacterial morphology, culminating in cell death. The primary morphological effect observed, particularly in Gram-negative bacteria, is filamentation. scispace.comwikipedia.org

Filamentation is an anomalous growth pattern where bacterial cells continue to elongate but fail to divide and form septa. wikipedia.org This phenomenon is a direct consequence of the antibiotic's high affinity for PBP3, the enzyme responsible for septum formation during cell division. asm.org By inhibiting PBP3, E-Ceftizoxime effectively blocks the division process, leading to the formation of long, filamentous cells. asm.orgscispace.com This response is a hallmark of β-lactam antibiotics that preferentially target PBP3. asm.org Following this elongation, continued disruption of cell wall integrity often leads to the formation of spheroplasts and eventual cell lysis. scispace.com

Induction of Spheroplast Formation

This compound can induce significant morphological changes in susceptible bacteria, including the formation of spheroplasts. Spheroplasts are bacterial cells that have had their cell wall partially or completely removed, resulting in a spherical shape. This transformation is a direct consequence of the inhibition of peptidoglycan synthesis.

Research has shown that the specific morphological response of bacteria to a β-lactam antibiotic depends on which penicillin-binding proteins (PBPs) are preferentially inhibited. nih.gov The formation of spheroplasts in Escherichia coli is typically due to the inhibition of PBPs 1a and 1b, which are essential for the synthesis and elongation of the peptidoglycan cell wall. nih.gov When these enzymes are inhibited while peptidoglycan hydrolase activity continues, the cell wall is weakened, leading to the formation of osmotically sensitive spheroplasts. nih.gov

A comparative study focusing on the in vitro activities of different cephalosporins revealed that ceftizoxime was capable of inducing spheroplast formation and subsequent rapid lysis in strains of Escherichia coli at lower concentrations than cefotaxime (B1668864). nih.govcapes.gov.br However, other research has indicated that under certain conditions, ceftizoxime may primarily induce the formation of filamentous structures in E. coli, with spheroplast formation being more characteristic of other β-lactams like cephamycins. nih.gov The long post-antibiotic effects of some β-lactams at higher concentrations have been associated with the presence of spheroplasts. asm.orgresearchgate.net

Role in Bacterial Cell Lysis

The ultimate bactericidal outcome of this compound action is cell lysis. This process is a direct result of the inhibition of the final stage of bacterial cell wall synthesis. drugbank.comncats.iomedicaldialogues.innih.govunict.itmedchemexpress.comtoku-e.com

Like other β-lactam antibiotics, ceftizoxime binds to and inactivates specific penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell wall. drugbank.commedicaldialogues.inmedchemexpress.com These proteins, particularly transpeptidases, are crucial for catalyzing the cross-linking of peptidoglycan chains, which provides the cell wall with its structural integrity. nih.govtoku-e.com By inhibiting these enzymes, ceftizoxime prevents the formation of these essential cross-links. nih.govunict.it

The compromised integrity of the cell wall makes the bacterium unable to withstand its internal osmotic pressure, leading to lysis and death. nih.govtoku-e.com This lytic process is actively carried out by the bacterium's own autolytic enzymes, such as autolysins. drugbank.comncats.iomedicaldialogues.innih.govunict.it It has been suggested that ceftizoxime may also interfere with an inhibitor of these autolysins, thereby promoting the enzymatic breakdown of the cell wall. drugbank.comncats.ionih.govunict.it

The efficacy of ceftizoxime is closely linked to its binding affinity for specific PBPs. Research has demonstrated that ceftizoxime has a high affinity for PBPs 1a and 1bs. nih.govresearchgate.net This strong binding affinity is considered a key reason for its potent antibacterial activity, as it effectively inhibits the enzymes responsible for cell wall elongation. researchgate.net

**Table 1: Binding Affinity of Ceftizoxime for Penicillin-Binding Proteins (PBPs) in E. coli and *E. cloacae***

Target Organism Penicillin-Binding Protein (PBP) 50% Inhibitory Concentration (IC50) of Ceftizoxime (µg/ml) Reference
Escherichia coli NIHJ JC-2 PBP 1a < 3.2 nih.gov
Escherichia coli NIHJ JC-2 PBP 1bs < 3.2 nih.gov
Enterobacter cloacae 58-5 PBP 1a < 1.0 nih.gov
Enterobacter cloacae 58-5 PBP 1bs < 1.0 nih.gov

Structure Activity Relationship Sar and Analog Design of E Ceftizoxime Sodium Salt

Influence of Side Chain Modifications on Molecular Activity

The molecular activity of ceftizoxime (B193995) and its analogs is significantly influenced by modifications to its side chains at the C-7 and C-3 positions of the cephalosporin (B10832234) nucleus.

The aminothiazolyl-oximino moiety at the C-7 position is a key feature of many third-generation cephalosporins, including ceftizoxime. oup.com This side chain confers a high degree of stability against β-lactamases, enzymes that are a primary mechanism of bacterial resistance. oup.comwikidoc.org The stereochemistry of the oxime is critical, with the syn-isomer demonstrating greater antibacterial potency. oup.com The substituent on the oxime also plays a role; a methyl group, as in ceftizoxime, provides a balanced spectrum of activity against Gram-positive and Gram-negative bacteria. oup.com

Unlike many other third-generation cephalosporins, ceftizoxime lacks a substituent at the C-3 position of the dihydrothiazine ring. medchemexpress.comwikipedia.org This structural feature prevents deactivation by hydrolytic enzymes that can target this side chain, contributing to its metabolic stability. medchemexpress.comchemsrc.comwikipedia.org In the development of new oral cephalosporins, ceftizoxime was used as a starting compound, and modifications of the oxime moiety were explored. nih.gov For instance, the introduction of a carboxymethoxyimino group led to a compound with improved oral absorption. nih.gov

Correlation Between Chemical Structure and Binding Affinity to Targets

The primary molecular targets for ceftizoxime are penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis in the bacterial cell wall. medchemexpress.comtoku-e.comnih.gov The bactericidal action of ceftizoxime results from the inhibition of these enzymes. wikidoc.orgnih.gov

The affinity of ceftizoxime for different PBPs varies. For example, in Escherichia coli and Enterobacter cloacae, ceftizoxime shows a high affinity for PBPs 1a and 1bs. nih.gov The stereoisomer of ceftizoxime, FR 14060, exhibits significantly lower affinity for these PBPs, which correlates with its reduced antibacterial activity. nih.gov This highlights the importance of the specific three-dimensional conformation of ceftizoxime for effective binding to its target.

In Staphylococcus aureus, ceftizoxime has a high selective affinity for PBP2. nih.govresearchgate.net Resistance to ceftizoxime in this bacterium has been linked to mutations in the gene for PBP2, leading to decreased binding affinity. nih.govresearchgate.netoup.com Specifically, a spontaneous resistant mutant showed a decreased affinity of its PBP2 for ceftizoxime. researchgate.net This underscores the direct relationship between the chemical structure of the antibiotic, its binding affinity to the PBP target, and its ultimate antibacterial efficacy.

Pharmacophoric Elucidation for Derivative Development

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For cephalosporins, the core pharmacophore includes the β-lactam ring fused to a dihydrothiazine ring, with key substituents at the C-3 and C-7 positions. acs.orgrsc.org

The development of new cephalosporin derivatives often relies on understanding and modifying this pharmacophore. A shared-feature pharmacophore model for cephalosporins includes hydrogen bond acceptors and donors, aromatic rings, hydrophobic regions, and negatively ionizable sites. utuvolter.fi The carboxylic acid group on the dihydrothiazine ring is a crucial feature, existing as a negatively charged carboxylate at physiological pH. acs.org

For the development of orally active cephalosporins, research has focused on modifying the oxime moiety of ceftizoxime. nih.gov The discovery that a carboxymethoxyimino group improved oral absorption led to the development of new derivatives. nih.gov This illustrates how pharmacophoric elucidation can guide the design of analogs with improved pharmacokinetic properties. The C-3 position is another key site for modification in the design of new cephalosporin derivatives. rsc.org

Comparative Analysis of E-Ceftizoxime Sodium Salt Structure with Other Cephalosporins

Ceftizoxime is classified as a third-generation cephalosporin. medchemexpress.comdrugbank.comwikipedia.org This class is characterized by an extended spectrum of activity against Gram-negative bacteria and increased stability to β-lactamases compared to first- and second-generation cephalosporins. drugbank.comwikipedia.org

A key structural feature of ceftizoxime and other third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone (B1232239) is the aminothiazolyl-oximino side chain at the C-7 position. oup.commdpi.com This side chain is crucial for their potent antibacterial activity and resistance to many β-lactamases. oup.com

However, ceftizoxime is structurally distinct from many other third-generation cephalosporins due to the absence of a side chain at the C-3 position. medchemexpress.comwikipedia.org For example, cefotaxime is subject to metabolism, whereas ceftizoxime is not. medchemexpress.comchemsrc.com This lack of a C-3 side chain in ceftizoxime prevents deactivation by hydrolytic enzymes. chemsrc.comwikipedia.org

The table below provides a comparative overview of the structural features of E-Ceftizoxime and other selected cephalosporins.

Compound Generation C-7 Side Chain C-3 Side Chain Key Features
E-Ceftizoxime Third(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetylNoneHigh stability to β-lactamases, not metabolized. medchemexpress.comchemsrc.comoup.comwikipedia.org
Cefotaxime Third(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetylAcetoxymethylPotent activity, but subject to deacetylation. medchemexpress.comchemsrc.comoup.com
Ceftriaxone Third(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-3-((((1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidLong half-life. oup.com
Cefpodoxime Third(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl(isopropoxycarbonyloxy)ethylOrally active prodrug. nih.govnih.gov
Cefixime Third(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-((carboxymethoxy)imino)acetylVinylOrally active. nih.gov

This comparative analysis highlights how subtle variations in the chemical structure, particularly at the C-3 and C-7 positions, can lead to significant differences in the activity, stability, and pharmacokinetic profiles of cephalosporin antibiotics.

Molecular Interactions and Biochemical Pathways Beyond Primary Target

Interaction with Human Glutathione (B108866) Reductase (hGR) Enzyme

Glutathione reductase is a crucial enzyme responsible for maintaining a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is vital for protecting cells from oxidative damage. cumhuriyet.edu.tr Some cephalosporin (B10832234) antibiotics, including ceftizoxime (B193995), have been identified as potent inhibitors of human glutathione reductase (hGR). cumhuriyet.edu.trresearchgate.net Molecular docking studies have been employed to understand the inhibition mechanisms of these cephalosporins. cumhuriyet.edu.tr

Computational molecular docking studies have been instrumental in identifying the binding sites of various cephalosporins on the hGR enzyme. cumhuriyet.edu.tr These studies have revealed that different cephalosporins may bind to distinct sites on the enzyme. researchgate.netcumhuriyet.edu.tr For E-Ceftizoxime, the identified optimal binding location is the aromate binding site of the hGR enzyme. researchgate.netcumhuriyet.edu.tr This is in contrast to other cephalosporins, such as Cefoperazone (B1668861), which binds to the catalytic active site, and Cefotaxime (B1668864), which associates with the dimerization site. researchgate.netcumhuriyet.edu.tr The specific interactions within the aromate binding site involve various amino acid residues of the hGR enzyme.

The interaction of E-Ceftizoxime Sodium Salt with the aromate binding site of hGR suggests a specific mechanism of inhibition. researchgate.netcumhuriyet.edu.tr By occupying this site, ceftizoxime can interfere with the normal function of the enzyme, leading to its inhibition. The diverse binding locations among different cephalosporins indicate that they can inhibit the hGR enzyme through various mechanisms. researchgate.netcumhuriyet.edu.tr These findings from molecular docking studies are consistent with in vitro experiments that have demonstrated the inhibitory effect of ceftizoxime on hGR. cumhuriyet.edu.tr The inhibition of this key antioxidant enzyme highlights a potential for this compound to influence cellular redox balance.

Binding Site Analysis on hGR

Effect on Human Serum Paraoxonase-1 (hPON1) Enzyme Activity in vitro

Human serum paraoxonase-1 (hPON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress by hydrolyzing lipid peroxides. tandfonline.com In vitro studies have been conducted to investigate the effects of several antibacterial drugs, including this compound, on the activity of purified hPON1. sigmaaldrich.comnih.gov

The research demonstrated that this compound exhibits an inhibitory effect on hPON1 activity. tandfonline.comnih.gov The inhibition mechanism was determined to be noncompetitive. tandfonline.comnih.gov This means that ceftizoxime does not bind to the active site of the enzyme but rather to a different site, altering the enzyme's conformation and reducing its catalytic efficiency.

The inhibitory potential of this compound on hPON1 was quantified by determining its inhibition constant (Ki).

CompoundInhibition Constant (Ki)Inhibition Type
E-Ceftizoxime Sodium499.244 ± 10.149 mMNoncompetitive
Moxifloxacin Hydrochloride2.641 ± 0.040 mMCompetitive
Levofloxacin Hemihydrate5.525 ± 0.817 mMNoncompetitive
Cefepime Hydrochloride35.092 ± 1.093 mMNoncompetitive
Cefotaxime Sodium252.762 ± 5.749 mMNoncompetitive

As shown in the table, while this compound does inhibit hPON1, its inhibitory constant is higher compared to other tested antibacterial agents, indicating a relatively weaker inhibitory effect in this specific in vitro setting. tandfonline.comnih.gov

Mechanisms of Resistance to E Ceftizoxime Sodium Salt at the Molecular Level

Role of Penicillin-Binding Protein (PBP) Alterations

The bactericidal action of ceftizoxime (B193995), like other β-lactam antibiotics, stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs). drugbank.comtoku-e.com These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. toku-e.com Alterations in the structure of PBPs can significantly reduce their affinity for ceftizoxime, thereby conferring resistance. taylorandfrancis.com

Similarly, in Neisseria gonorrhoeae, decreased susceptibility to expanded-spectrum cephalosporins, including ceftizoxime, is primarily due to alterations in the penA gene, which encodes PBP2. asm.orgnih.gov The emergence of mosaic penA alleles, which contain numerous amino acid changes, is a key factor in resistance. asm.orgacs.org These altered PBP2 variants exhibit a reduced binding affinity for cephalosporins. koreamed.org In Streptococcus agalactiae (Group B Streptococcus), high-level resistance to ceftizoxime has been associated with amino acid substitutions in both PBP1A and PBP2X. oup.com A specific substitution, G539S, in PBP1A, in conjunction with substitutions in PBP2X, was found to be responsible for exceptionally high ceftizoxime MICs. oup.com

Beta-Lactamase Hydrolysis as a Resistance Mechanism

One of the most prevalent mechanisms of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases. wikipedia.org These enzymes hydrolyze the amide bond in the characteristic four-atom β-lactam ring, rendering the antibiotic inactive. wikipedia.orgrsc.org Ceftizoxime is designed to be stable against many common β-lactamases, including penicillinases and some cephalosporinases. oup.comnih.govnih.govwikipedia.orgwikidoc.org

However, the production of certain types of β-lactamases, particularly stably derepressed cephalosporinases, can lead to ceftizoxime resistance. asm.orgeur.nl In strains like Enterobacter cloacae, the constitutive overproduction of chromosomally encoded β-lactamases is a major factor in high-level resistance to third-generation cephalosporins. asm.orgasm.org Studies have shown that for ceftizoxime-resistant E. cloacae, there can be a 16- to 512-fold increase in the MIC, which is partly attributed to the production of these enzymes. asm.orgeur.nl While ceftizoxime is generally resistant to hydrolysis, some Class V β-lactamases produced by certain E. coli strains have shown some ability to degrade it. researchgate.net The degradation of ceftizoxime by β-lactamases can lead to the formation of unstable byproducts that eventually generate hydrogen sulfide. acs.org

Reduced Bacterial Cell Permeability

For ceftizoxime to reach its PBP targets within the bacterial periplasm, it must first cross the outer membrane of Gram-negative bacteria. umn.edu This passage is typically facilitated by porin channels, which are water-filled pores that allow the diffusion of hydrophilic molecules. nih.govnih.govmdpi.com A reduction in the permeability of the outer membrane is another significant mechanism of resistance. taylorandfrancis.com

Bacteria can achieve this by either reducing the number of porin channels or by expressing mutated porins with altered channel sizes or properties. umn.edumdpi.com In Enterobacter cloacae, resistance to β-lactams has been associated with decreased expression of porins like OmpC and OmpF. nih.gov Similarly, in Neisseria gonorrhoeae, the penB mutation, which affects the porin gene, reduces the permeability to hydrophilic antibiotics like cephalosporins. nih.gov This mechanism often acts synergistically with other resistance strategies, such as β-lactamase production, to create higher levels of resistance. nih.gov By limiting the influx of ceftizoxime, the concentration of the antibiotic at the target site remains below the effective level, even if the bacteria produce β-lactamases that are only moderately effective at hydrolyzing the drug.

Emergence of Resistance in Specific Bacterial Strains

The emergence of ceftizoxime resistance is a dynamic process that has been observed in various clinical settings. In mixed infections, for example, the presence of one bacterial species can influence the development of resistance in another.

In studies involving mixed infections of Bacteroides fragilis and Enterobacter cloacae, ceftizoxime treatment was found to preferentially select for resistant mutants of E. cloacae. asm.orgeur.nl While ceftizoxime-resistant mutants of both species could be isolated from untreated abscesses, treatment with ceftizoxime led to a significant, up to 1,000-fold, increase in the number of resistant E. cloacae colonies. asm.org In contrast, the number of resistant B. fragilis mutants did not increase with therapy. asm.orgnih.gov This selection of resistant E. cloacae was observed both in vitro and in vivo and was associated with the production of a stably derepressed cephalosporinase. asm.orgeur.nl The frequency of these resistant mutants was found to be related to the pharmacokinetic/pharmacodynamic index, specifically the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.govresearchgate.net

In Bacteroides fragilis group isolates, a notable level of resistance to ceftizoxime has been documented, with some studies showing that over 50% of isolates were resistant based on the reference agar (B569324) dilution method. nih.gov Resistance to β-lactams in anaerobic bacteria like B. fragilis is often attributed to the high-level constitutive production of β-lactamases. asm.org

Analytical Chemistry Methodologies for Research on E Ceftizoxime Sodium Salt

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of E-Ceftizoxime Sodium Salt, enabling its separation, identification, and quantification in various matrices. These methods are crucial for purity assessment, trace analysis, and understanding the compound's behavior in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound in pharmaceutical formulations. sapub.org Reverse-phase HPLC (RP-HPLC) is a commonly employed method for this purpose.

A typical RP-HPLC method involves a C18 or C8 column and a mobile phase often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). scienceasia.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm or 280 nm. scienceasia.org The method's specificity is vital to accurately measure the analyte in the presence of potential impurities or degradation products. scienceasia.org Method validation is performed to ensure linearity, accuracy, and precision over a specified concentration range. scienceasia.org

Table 1: Example of HPLC System Parameters for Ceftizoxime (B193995) Analysis

ParameterCondition
Column Betasil C-1
Mobile Phase Acetonitrile and triethylamine (B128534) buffer (pH 3.5) (20:80)
Detection UV at 280 nm
Linearity Range (Ceftriaxone) 125–750 ppm

This table is based on a method developed for the simultaneous determination of ceftriaxone (B1232239) sodium and vancomycin (B549263) hydrochloride, which demonstrates typical parameters applicable to cephalosporin (B10832234) analysis. scienceasia.org

Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are often coupled with HPLC to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound, particularly in complex biological matrices like serum and urine, Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to conventional HPLC-UV methods. nih.govnih.gov UPLC technology utilizes smaller particle size columns (typically <2 µm), which allows for faster analysis times and improved resolution. measurlabs.com

A UPLC-MS/MS method for ceftizoxime was developed and validated for determining the drug in human serum and urine. nih.govnih.gov This method involved protein precipitation for sample purification and separation on a phenyl column. nih.govnih.gov The mass spectrometer was operated in the positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to monitor specific ion transitions, which enhances the method's specificity. nih.govnih.gov

Table 2: UPLC-MS/MS Method Parameters for Ceftizoxime in Biological Fluids

ParameterCondition
Chromatography System ACQUITY UPLC system
Column XTerra Phenyl (5 µm, 4.6×50 mm)
Mobile Phase Gradient of 25 mM ammonium (B1175870) acetate (B1210297) (pH 7.5) and acetonitrile
Flow Rate 0.7 mL/min
Mass Spectrometry Triple-quadrupole mass spectrometer
Ionization Mode Electrospray ionization (ESI) in positive mode
Monitored Ion Transition m/z 383.9/227.0

Source: Adapted from a study on the determination of ceftizoxime in human serum and urine. nih.govnih.gov

The validation of this method demonstrated excellent linearity over a wide concentration range, with good precision and accuracy. nih.gov The lower limit of quantification (LLOQ) was sufficiently low to measure concentrations at later time points in pharmacokinetic studies. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This makes it highly suitable for a wide range of applications in pharmaceutical analysis, including the study of this compound. wikipedia.orgfrontiersin.org

In the context of ceftizoxime research, LC-MS/MS has been instrumental in:

Pharmacokinetic Studies : The high sensitivity of LC-MS/MS allows for the accurate determination of drug concentrations in biological fluids over time, which is essential for understanding the absorption, distribution, metabolism, and excretion of the compound. nih.govwikipedia.org

Impurity Profiling : LC-MS/MS is used to identify and characterize impurities and degradation products in the drug substance and formulated products. nih.gov This is a critical aspect of quality control.

Bioanalysis : The technique is widely used for quantitative bioanalysis due to its high throughput, broad dynamic range, and the small sample volumes required. frontiersin.org

The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of the chromatographic column, mobile phase composition, and mass spectrometric conditions. frontiersin.org The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. annlabmed.org

Electrophoretic Methods

Electrophoretic methods provide an alternative to chromatographic techniques for the separation and analysis of charged molecules like this compound. These methods are valued for their high efficiency, short analysis times, and low consumption of samples and reagents. diva-portal.org

Capillary Zone Electrophoresis (CZE) for Separation and Determination

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. diva-portal.org It has been successfully applied to the separation and quantification of a mixture of cephalosporins, including ceftizoxime. researchgate.nettubitak.gov.tr

In a typical CZE method for cephalosporins, a fused-silica capillary is used with a background electrolyte (BGE), often a buffer solution. researchgate.nettubitak.gov.tr The separation is influenced by factors such as the pH and concentration of the BGE, and the applied voltage. researchgate.net Detection is commonly performed by UV absorbance at a specific wavelength. researchgate.nettubitak.gov.tr

A study demonstrated the separation of eight cephalosporins, including ceftizoxime, in under 11 minutes using a 50 mM sodium tetraborate (B1243019) buffer at pH 9.0 with an applied potential of 30 kV. researchgate.net The method showed good linearity and detection limits in the range of 0.5–5 µg/mL. researchgate.net

Table 3: CZE Method Parameters for the Analysis of Cephalosporins

ParameterCondition
Instrument Capillary Electrophoresis System with UV detector
Capillary Fused silica, 57 cm total length (50 cm effective length), 75 µm i.d.
Background Electrolyte (BGE) 50 mM sodium tetraborate, pH 9.0
Applied Voltage 30 kV
Detection UV at 214 nm

Source: Based on a study for the separation and quantification of a mixture of eight cephalosporins. researchgate.nettubitak.gov.trresearchgate.net

The optimization of the BGE's pH is critical, as it affects the electrophoretic mobility of the analytes. tubitak.gov.tr For instance, at a pH below 7.0, separation of ceftizoxime and other similar compounds may not be achieved. tubitak.gov.tr CZE has proven to be a simple, rapid, and cost-effective method for the analysis of ceftizoxime in pharmaceutical preparations and biological fluids. tubitak.gov.trresearchgate.net

Spectroscopic Characterization Techniques

According to the Japanese Pharmacopoeia, the identification of Ceftizoxime Sodium can be performed using several spectroscopic methods. nihs.go.jp

Ultraviolet-visible (UV-Vis) Spectrophotometry : The UV absorption spectrum of a solution of Ceftizoxime Sodium is compared with a reference spectrum. Both spectra should exhibit similar intensities of absorption at the same wavelengths. nihs.go.jp A characteristic absorption maximum is observed around 230 nm. caymanchem.com

Infrared (IR) Spectrophotometry : The infrared absorption spectrum of Ceftizoxime Sodium, typically obtained using the potassium bromide disk method, is compared with a reference spectrum. The presence of characteristic absorption bands corresponding to specific functional groups confirms the identity of the compound. nihs.go.jp For example, the FTIR spectrum of ceftizoxime reveals a peak in the range of 3200–3000 cm⁻¹, which confirms the presence of an OH group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the structure of the molecule. The spectrum of Ceftizoxime Sodium in a suitable solvent (e.g., heavy water) shows characteristic signals at specific chemical shifts (ppm). For instance, it exhibits a single signal at approximately 4.0 ppm, a multiple signal around 6.3 ppm, and a single signal at about 7.0 ppm, with an integrated intensity ratio of approximately 3:1:1. nihs.go.jp

These spectroscopic techniques, often used in conjunction, provide a comprehensive characterization of the this compound molecule, ensuring its identity and quality. nihs.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound. conicet.gov.ar By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. conicet.gov.ar Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed to build a comprehensive picture of the molecule. conicet.gov.ar

In the ¹H-NMR spectrum of Ceftizoxime Sodium in heavy water (D₂O), characteristic signals are observed that correspond to the different protons within the molecule. For instance, a single signal appears at approximately 4.0 ppm, a multiple signal is seen around 6.3 ppm, and another single signal is present at about 7.0 ppm, with sodium 3-trimethylsilylpropionate-d4 used as an internal reference. nihs.go.jp These signals are crucial for confirming the presence and arrangement of protons in the structure. nihs.go.jp

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. conicet.gov.ar The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its immediate electronic environment. This technique is particularly useful for identifying the carbon atoms in the thiazole (B1198619) ring, the β-lactam ring, and the various side chains of the ceftizoxime molecule. conicet.gov.arhmdb.ca

Table 1: Illustrative ¹H-NMR and ¹³C-NMR Data for this compound

Nucleus Chemical Shift (ppm) Assignment
¹H~4.0Single signal
¹H~6.3Multiple signal
¹H~7.0Single signal
¹³C(Varies)Carbonyl carbons
¹³C(Varies)Thiazole ring carbons
¹³C(Varies)β-lactam ring carbons
¹³C(Varies)Methoxy group carbon

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The data presented is illustrative based on typical findings. nihs.go.jppitt.edumdpi.comismrm.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound, thereby confirming its structure. conicet.gov.ar The FT-IR spectrum reveals the characteristic vibrational frequencies of different bonds within the molecule. spectroscopyonline.com

Key absorption bands in the FT-IR spectrum of ceftizoxime and related cephalosporins include:

β-lactam C=O stretch: A strong absorption band typically observed in the region of 1740-1760 cm⁻¹. asianpubs.org

Amide C=O stretch: This appears as a strong band, often around 1610-1700 cm⁻¹. researchgate.net

C=C and C=N stretching vibrations: These are generally found in the 1430-1625 cm⁻¹ range. asianpubs.org

N-H stretching: A band corresponding to the N-H stretch of the amide group is also characteristic. researchgate.net

The presence and position of these bands provide a molecular fingerprint, allowing for the confirmation of the ceftizoxime structure and the identification of key functional moieties. sapub.orgresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Ceftizoxime

Functional Group Approximate Wavenumber (cm⁻¹)
β-lactam C=O1740 - 1760
Amide C=O1610 - 1700
C=C and C=N1430 - 1625
C-N Stretch1150 - 1350

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet).. asianpubs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular mass of this compound with high accuracy. chromatographyonline.com ESI-MS is particularly well-suited for polar and thermally labile molecules like ceftizoxime. chromatographyonline.com

In ESI-MS analysis, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating gaseous ions. ox.ac.uk These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). acs.org

For this compound (C₁₃H₁₂N₅NaO₅S₂), the expected monoisotopic mass is approximately 405.0178 g/mol . nih.gov In positive ion mode ESI-MS, ceftizoxime can be detected as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. nih.govresearchgate.net The observation of ions corresponding to these calculated masses confirms the molecular weight of the compound. For instance, in a study using UPLC-MS-MS, the ion transition for ceftizoxime was monitored at m/z 383.9/227.0. nih.gov Another study identified the mass transition ion-pair for cefotaxime (B1668864) sodium, a related cephalosporin, at m/z 478.1. iosrphr.org

Table 3: ESI-MS Data for E-Ceftizoxime

Ion Calculated m/z Observed m/z
[C₁₃H₁₃N₅O₅S₂ + H]⁺384.04Typically observed around this value
[C₁₃H₁₂N₅O₅S₂ + Na]⁺406.02Typically observed around this value

Note: The observed m/z values are subject to the high-resolution capabilities of the mass spectrometer used. nih.govnih.govepfl.ch

Method Validation Parameters for Research Assays

For research assays involving the quantification of this compound, rigorous method validation is essential to ensure the reliability and accuracy of the results. nih.gov Validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). unito.it Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For example, a validated HPLC method for a cephalosporin showed linearity over a concentration range of 0.5-50 µg/mL with a correlation coefficient (r²) of 0.9999. sysrevpharm.org Another study on ceftriaxone demonstrated a linear response in the range of 0.2-20 µg/mL. ijper.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as percent recovery. For instance, a validated method for a cephalosporin reported accuracy within the range of 98% to 102%. wiserpub.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An acceptable RSD is typically less than 2%. sysrevpharm.orgiiste.org

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. For a related cephalosporin, the LOD was found to be 0.018 µg/mL. sysrevpharm.org

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For the same cephalosporin, the LOQ was 0.056 µg/mL. sysrevpharm.org A study on ceftizoxime determined an LOD of 1.0 µg/mL. researchgate.net

Table 4: Summary of Method Validation Parameters from Cephalosporin Research Assays

Parameter Typical Range/Value Reference
Linearity (r²)> 0.999 sysrevpharm.orgwiserpub.com
Accuracy (% Recovery)98 - 102% wiserpub.comsapub.org
Precision (RSD)< 2% sysrevpharm.orgiiste.org
LOD (µg/mL)0.018 - 35.5 (ng/mL) sysrevpharm.orgwiserpub.com
LOQ (µg/mL)0.056 - 107.6 (ng/mL) sysrevpharm.orgwiserpub.com

Note: These values are illustrative and derived from studies on various cephalosporins, including those closely related to ceftizoxime.

Computational Chemistry and Molecular Modeling Studies of E Ceftizoxime Sodium Salt

Molecular Docking Simulations with Target Proteins (e.g., PBPs, hGR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

Molecular docking studies have been instrumental in elucidating the binding of ceftizoxime (B193995) and its derivatives to Penicillin-Binding Proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.gov These proteins are essential for the synthesis of the bacterial cell wall. biorxiv.org By inhibiting PBPs, ceftizoxime disrupts this process, leading to bacterial cell death. nih.gov

Docking simulations of ceftizoxime derivatives with PBPs from various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, have shown that these compounds can bind with high affinity to the active site of these enzymes. researchgate.net The binding is often characterized by the formation of hydrogen bonds and other non-covalent interactions between the ligand and key amino acid residues in the PBP active site. nih.gov For instance, studies on new dipeptide derivatives of ceftizoxime have demonstrated higher binding affinities to PBPs compared to the parent drug, which may translate to enhanced antimicrobial activity. researchgate.net

Beyond its antibacterial targets, the interaction of ceftizoxime with human glutathione (B108866) reductase (hGR) has also been investigated using molecular docking. cumhuriyet.edu.tr hGR is a crucial enzyme for maintaining the redox balance in human cells. The docking studies revealed that ceftizoxime can bind to the aromatic binding site of hGR, suggesting a potential for off-target interactions. cumhuriyet.edu.tr The calculated binding affinity for this interaction was found to be significant. cumhuriyet.edu.tr

Binding Affinities of Cephalosporins with hGR
CompoundBinding Affinity (kcal/mol)Binding Site
Cefoperazone (B1668861)-10.643Catalytic Active Site
CeftizoximeNot explicitly stated, but identified as a potent inhibitorAromate Binding Site
Cefotaxime (B1668864)Not explicitly stated, but identified as a potent inhibitorDimerization Site
Ceftriaxone (B1232239)Not explicitly stated, but identified as a potent inhibitorDimerization Site

Molecular Dynamics (MD) Simulations to Understand Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. uzh.ch This method allows for the assessment of the stability of the ligand-protein complex and can reveal conformational changes that occur upon binding. mdpi.com

MD simulations of ceftizoxime and its analogs complexed with PBPs can confirm the stability of the docked poses and provide a more detailed understanding of the binding interactions. biorxiv.orgnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of the protein and ligand. nih.gov A stable RMSD trajectory for the protein-ligand complex suggests a stable binding mode. researchgate.net These simulations are crucial for validating the results of molecular docking and for providing a more realistic picture of the molecular recognition process. mdpi.com

In Silico Studies for Structure-Based Drug Design

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. mdpi.comresearchgate.net This approach has been successfully applied to ceftizoxime to develop new derivatives with improved properties. researchgate.net

By understanding the key interactions between ceftizoxime and its target proteins through molecular docking and MD simulations, medicinal chemists can rationally design modifications to the ceftizoxime scaffold. mdpi.com For example, the synthesis of new dipeptide derivatives of ceftizoxime was guided by in silico studies that predicted enhanced binding to PBPs. researchgate.net These studies suggested that adding dipeptide moieties to the aminothiazole part of ceftizoxime could lead to better antimicrobial activity. researchgate.net

Furthermore, in silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. frontiersin.org This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus streamlining the drug discovery process. frontiersin.org

In Silico Approaches in Drug Design
TechniqueApplicationExample with Cephalosporins
Molecular DockingPredicts binding affinity and mode of interaction. mdpi.comScreening cephalosporin (B10832234) analogues against PBP of Salmonella typhimurium. nih.gov
Molecular DynamicsAssesses stability of ligand-protein complexes. uzh.chStudying the interaction of ceftaroline (B109729) with resistant MRSA PBP2a. nih.gov
ADMET PredictionPredicts pharmacokinetic and toxicity properties. frontiersin.orgEvaluating ADMET profiles of ceftazidime (B193861) and its impurities. frontiersin.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. researchgate.net These calculations can be used to understand the reactivity and stability of a drug molecule and to rationalize its interaction with biological targets.

For cephalosporins like ceftizoxime, quantum chemical calculations can elucidate the electronic characteristics of the β-lactam ring, which is crucial for their mechanism of action. The calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. researchgate.net This information helps to explain why the carbonyl carbon of the β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of PBPs.

Preclinical in Vitro Studies and Comparative Chemical Biology

Evaluation of Antimicrobial Activity Against Specific Bacterial Species (Gram-Positive and Gram-Negative)

E-Ceftizoxime demonstrates potent in vitro activity against a diverse range of both gram-positive and gram-negative bacteria. toku-e.comnih.gov

Gram-Positive Aerobes: The compound is effective against several clinically significant gram-positive organisms. nih.govwikidoc.org This includes:

Staphylococcus aureus (including penicillinase-producing strains) nih.govwikidoc.org

Staphylococcus epidermidis (including penicillinase-producing strains) nih.govwikidoc.org

Streptococcus agalactiae nih.govwikidoc.org

Streptococcus pneumoniae nih.govwikidoc.org

Streptococcus pyogenes nih.govwikidoc.org

It is important to note that methicillin-resistant staphylococci are also resistant to ceftizoxime (B193995). nih.govwikidoc.org However, streptococcal isolates that are susceptible to penicillin can generally be considered susceptible to ceftizoxime. nih.govwikidoc.org Most strains of Enterococcus faecalis are not susceptible to ceftizoxime. nih.govwikidoc.org

Gram-Negative Aerobes: E-Ceftizoxime exhibits strong activity against a wide spectrum of gram-negative bacteria. nih.govwikidoc.org These include:

Enterobacter spp. nih.govwikidoc.org

Escherichia coli nih.govwikidoc.org

Haemophilus influenzae (including ampicillin-resistant strains) nih.govwikidoc.org

Klebsiella pneumoniae nih.govwikidoc.org

Morganella morganii nih.govwikidoc.org

Neisseria gonorrhoeae nih.govwikidoc.org

Proteus mirabilis nih.govwikidoc.org

Proteus vulgaris nih.govwikidoc.org

Providencia rettgeri nih.govwikidoc.org

Serratia marcescens nih.govwikidoc.org

While active against Pseudomonas aeruginosa, most strains are only moderately susceptible. wikidoc.org

Anaerobic Bacteria: The compound also shows activity against certain anaerobic microorganisms, such as Bacteroides spp., Peptococcus spp., and Peptostreptococcus spp. nih.gov

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. cabidigitallibrary.org Quantitative methods like broth or agar (B569324) dilution are employed to determine these values. nih.govcabidigitallibrary.org

Studies have reported the following MIC values for E-Ceftizoxime against various bacterial isolates:

Aminoglycoside-Resistant Enterobacteriaceae: For 206 strains that produce β-lactamase and carry R-plasmids, the MICs ranged from 0.0125 to 0.063 mg/L. nih.gov

Escherichia coli (aminoglycoside-resistant): The MIC90 (the concentration required to inhibit 90% of isolates) for 36 strains was 8 mg/L. nih.gov

Klebsiella pneumoniae (aminoglycoside-resistant): The MIC90 for 19 strains was also 8 mg/L. nih.gov

Proteus rettgeri and Proteus vulgaris (aminoglycoside-resistant): MICs ranged from 0.5 to 4 mg/ml. nih.gov

Morganella morganii (aminoglycoside-resistant): MICs were in the range of 0.5 to 4 mg/ml. nih.gov

Salmonella enteritidis (aminoglycoside-resistant): The MIC90 for six isolates was 0.5 mg/L. nih.gov

Serratia marcescens (multi-drug resistant): For 27 strains, MICs ranged from 0.5 to 8 mg/L. nih.gov

Pseudomonas aeruginosa (aminoglycoside-resistant): Against 10 strains producing various modifying enzymes, MICs ranged from 16 to 64 mg/L. nih.gov

Haemophilus spp.: Representative MIC values fall between 0.008 µg/mL and 0.25 µg/mL. toku-e.com

Neisseria spp.: Representative MICs are between 0.004 µg/mL and 0.015 µg/mL. toku-e.com

Staphylococcus aureus: Inhibited by 3-8 µg/ml. nih.gov

Bacteroides fragilis: Inhibited by 16-64 µg/ml. nih.gov

The following table provides a summary of IC50 values, another measure of inhibitory concentration, for E-Ceftizoxime against various clinical isolates. caymanchem.comcaymanchem.com

Bacterial SpeciesTypeIC50 (µg/ml)
Staphylococcus aureusGram-Positive1.56
Streptococcus pyogenesGram-Positive≤0.025
Staphylococcus epidermidisGram-Positive0.78
Escherichia coliGram-Negative0.1
Klebsiella pneumoniaeGram-Negative≤0.025
Proteus mirabilisGram-Negative≤0.025

This table was generated using data from referenced sources. caymanchem.comcaymanchem.com

Comparative studies have consistently highlighted the potent activity of E-Ceftizoxime relative to other cephalosporins.

Against 538 bacterial isolates, ceftizoxime was found to be the most active agent tested against Escherichia coli and Klebsiella, inhibiting 80% of isolates at a concentration of 0.025 µg/ml. nih.govcncb.ac.cnnih.gov

It demonstrated greater activity than cefotaxime (B1668864) against Enterobacter cloacae and Enterobacter aerogenes. nih.govcncb.ac.cnnih.gov

Ceftizoxime was more active than cefoxitin (B1668866), cefotaxime, cefoperazone (B1668861), and carbenicillin (B1668345) against Proteus mirabilis and indole-positive Proteus species. nih.govcncb.ac.cn

Impressively, it inhibited 97% of multi-resistant Serratia isolates at 12.5 µg/ml, a significant advantage over cefotaxime, which only inhibited 19% under the same conditions. nih.govcncb.ac.cn

While less active than cefotaxime and cefoperazone against Pseudomonas aeruginosa, it was more active than carbenicillin. nih.govcncb.ac.cn

Against Bacteroides, ceftizoxime showed superior activity compared to cefotaxime and cefoxitin. nih.govcncb.ac.cn

In a study involving 482 obligate anaerobes, ceftizoxime was significantly more active than both cefoxitin and cefoperazone. researchgate.net

Ceftizoxime's enhanced activity compared to cefoxitin was observed against both gram-positive and gram-negative anaerobes, particularly Lactobacillus and Bacteroides species. researchgate.net

In studies against aminoglycoside-resistant gram-negative bacilli, ceftizoxime was found to be equally or more active than cefotaxime, cefoperazone, ceftazidime (B193861), and moxalactam against resistant strains of E. coli, Klebsiella, Morganella, Proteus, Serratia, and Salmonella. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Studies on Bacterial Growth and Viability in the Presence of E-Ceftizoxime Sodium Salt

E-Ceftizoxime's impact on bacterial growth and viability is a direct consequence of its mechanism of action. By inhibiting cell wall synthesis, the structural integrity of the bacterium is compromised, leading to cell lysis and death. toku-e.com

Studies have demonstrated that E-Ceftizoxime can cause a decrease in viable bacterial counts. For instance, when tested against a cephalothin-resistant E. coli isolate, ceftizoxime exhibited a degree of bacteriolytic activity similar to cefotaxime. asm.org Similar bactericidal effects, resulting in a decrease in viable bacteria as determined by colony-forming units (CFU), were observed against P. aeruginosa and a cephalothin-cefoxitin-resistant K. pneumoniae isolate. asm.org Furthermore, research has indicated a low frequency of in vitro emergence of resistant bacterial variants in the presence of increasing concentrations of ceftizoxime. e-jyms.org

Mechanistic Research on Bactericidal versus Bacteriostatic Effects

E-Ceftizoxime is classified as a bactericidal agent. asm.orgmsdmanuals.com This means it actively kills bacteria rather than simply inhibiting their growth (bacteriostatic). The bactericidal action is a hallmark of β-lactam antibiotics, including cephalosporins. toku-e.commsdmanuals.com

The mechanism involves binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. toku-e.commedchemexpress.com These PBPs are enzymes crucial for the final step of peptidoglycan synthesis, which provides structural strength to the cell wall. toku-e.com By inhibiting these enzymes, E-Ceftizoxime disrupts the cross-linking of the peptidoglycan chains. toku-e.com This interference severely compromises the integrity of the cell wall, ultimately leading to cell lysis and death. toku-e.com

A key advantage of E-Ceftizoxime is its stability in the presence of many β-lactamase enzymes, which are produced by some bacteria and can inactivate other β-lactam antibiotics. toku-e.comnih.govnih.gov This resistance to enzymatic degradation allows E-Ceftizoxime to maintain its bactericidal activity against a broader range of bacteria, including those that have acquired resistance to other cephalosporins. nih.govasm.org

Future Research Directions in E Ceftizoxime Sodium Salt Chemical Biology

Development of Novel Analogues with Enhanced Target Specificity

A primary focus of future research is the rational design and synthesis of novel analogues of E-Ceftizoxime. The goal is to create derivatives with superior affinity and specificity for bacterial penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. etflin.com The inhibition of these enzymes disrupts the synthesis of the bacterial cell wall, leading to cell lysis. mcmaster.ca

One promising approach involves the synthesis of dipeptide derivatives. Research has shown that linking dipeptide moieties, such as L-Tryptophan-L-valine or L-Tryptophan-L-histidine, to the aminothiazole part of ceftizoxime (B193995) can enhance binding affinity. rjptonline.org This improvement is attributed to the presence of pharmacologically active groups like indole (B1671886) and imidazole (B134444) moieties, which may contribute to more effective interactions with the target site. rjptonline.org Preliminary evaluations of these new derivatives against resistant strains like MRSA and E. coli have indicated better activity compared to the parent ceftizoxime. rjptonline.org

Another avenue of exploration is the creation of ceftizoxime alapivoxil analogues, which are a type of prodrug. researchgate.net The synthesis of these new compounds, confirmed through spectral analysis like IR, ESI-MS, and NMR, aims to improve the compound's properties. researchgate.net Furthermore, research into the synthesis of new fourth-generation cephalosporin (B10832234) compounds using 7-amino-cephalosporanic acid (7-ACA) as a starting material provides a blueprint for creating ceftizoxime-based analogues with potentially broader spectrums of activity. researchgate.netnih.gov These synthetic strategies often involve multi-step processes including thioesterification, aminolysis, esterification, and amidation to yield novel chemical entities. researchgate.net

Exploration of Synergistic Molecular Interactions with Other Chemical Agents

Investigating the synergistic effects of E-Ceftizoxime Sodium Salt with other chemical agents is a critical research direction to combat multidrug-resistant bacteria. Combination therapy can restore the efficacy of an antibiotic against resistant strains and prevent the emergence of new resistance.

Studies have demonstrated the successful use of ceftizoxime in combination with other antibiotics to treat infections caused by resistant Gram-negative bacilli. nih.gov For instance, organisms that developed resistance to ceftizoxime were effectively treated with a combination of ciprofloxacin (B1669076) and azlocillin. nih.gov This suggests that combining agents with different mechanisms of action can overcome specific resistance pathways.

Beyond antibiotic-antibiotic combinations, research has explored synergy with non-antibiotic agents. A clinical study on otomycosis (a fungal ear infection) complicated by tympanic membrane rupture found that combination therapy with ceftizoxime powder and the antifungal agent clotrimazole (B1669251) was significantly more effective than clotrimazole alone. nih.govresearchgate.netkne-publishing.com The group receiving the combination therapy showed a significant decrease in symptoms and signs, such as discharge and itching. nih.govkne-publishing.com This highlights the potential for ceftizoxime to be used in mixed bacterial-fungal infections, where it can manage the bacterial component, allowing the antifungal agent to work more effectively. Future research will likely focus on elucidating the molecular basis of these synergies and identifying new partner agents to expand the utility of ceftizoxime.

Advanced Mechanistic Studies on Bacterial Response to Compound Exposure

A deeper understanding of the molecular mechanisms underlying bacterial responses to ceftizoxime is crucial for overcoming resistance. Ceftizoxime, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the final stage of peptidoglycan cell wall synthesis through binding to specific PBPs. mcmaster.cancats.io It is known to be highly resistant to a broad spectrum of β-lactamases, the enzymes that bacteria produce to inactivate β-lactam antibiotics. ncats.iotaylorandfrancis.com

However, bacteria can still develop resistance through several mechanisms. These include the production of chromosomally encoded, inducible AmpC β-lactamases, modification of PBPs to reduce binding affinity, and changes in outer membrane permeability that restrict drug entry. taylorandfrancis.comnih.gov

Detailed in vitro and in vivo studies have shown that exposure to ceftizoxime can select for resistant mutants, particularly in species like Enterobacter cloacae. nih.gov In one study, exposure to specific concentrations of ceftizoxime led to a significant increase in resistant E. cloacae mutants that produced a stably derepressed cephalosporinase, rendering them resistant to multiple expanded-spectrum cephalosporins. nih.gov Future mechanistic studies will likely employ advanced techniques such as semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict the emergence of resistance. mdpi.com These models can help to quantify the relationship between drug exposure and the selection of resistant bacterial subpopulations, informing strategies to suppress resistance. mdpi.com

Application of New Analytical Techniques for Structural Elucidation and Purity Assessment

The development and application of advanced analytical techniques are fundamental to ensuring the quality of this compound and to the discovery of its novel analogues. A variety of methods are employed for the analysis of cephalosporins, with a trend towards more sophisticated and hyphenated techniques. ajrconline.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cephalosporins, often used for purity assessment and quantitative determination. nih.govresearchgate.net However, for definitive structural elucidation of the parent compound and any process-related impurities or degradation products, a combination of techniques is often required. conicet.gov.ar Research on ceftizoxime sodium bulk drug has utilized a suite of methods including preparative HPLC for isolation, followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) for characterization. conicet.gov.ar

Future trends point towards the increased use of these hyphenated techniques, such as LC-MS and LC-NMR, which couple the powerful separation capabilities of chromatography with the detailed structural information provided by spectroscopic methods. ajrconline.orgchromatographyonline.com There is also a significant drive towards automating these analytical workflows to handle the increasing volume and complexity of samples. chromatographyonline.com Spectrophotometry remains a valuable tool for routine analysis due to its simplicity and low cost. sciepub.comsciepub.com Advanced analytical methods like capillary zone electrophoresis have also been developed for the simultaneous determination of ceftizoxime and other drugs in pharmaceutical formulations and biological samples like blood serum. researchgate.net

Table of Analytical Techniques for Cephalosporin Analysis

Computational Design of this compound-Based Molecular Probes

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery and design. nih.gov In the context of E-Ceftizoxime, these in silico methods offer a powerful strategy for designing novel molecular probes and derivatives with tailored properties. etflin.comnih.gov Molecular probes are essential for studying biological processes, and ceftizoxime-based probes could be used to investigate the intricacies of bacterial cell wall synthesis and resistance mechanisms in real-time.

The process of computational design typically involves several stages. It begins with the virtual design of cephalosporin derivatives, followed by screening using various software tools to predict properties like binding affinity to target proteins (e.g., PBPs), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and drug-likeness. etflin.comnih.govetflin.com For example, molecular docking studies can simulate the interaction between a designed ceftizoxime analogue and its PBP target, calculating a binding energy that indicates the stability of the complex. etflin.comnih.gov Studies have successfully used these methods to screen libraries of cephalosporin derivatives and identify lead compounds with better binding affinities than the original molecule. etflin.comnih.gov

Future research will leverage these computational strategies to specifically design E-Ceftizoxime-based molecular probes. This could involve modifying the ceftizoxime scaffold to incorporate reporter groups (e.g., fluorophores) for imaging applications, while ensuring that the core structure retains its ability to bind to PBPs. nih.gov By combining theoretical modeling with experimental validation, researchers can rationally design next-generation probes to visualize bacterial targets and better understand the drug-target engagement at a subcellular level. nih.govresearchgate.net

Table of Mentioned Compounds

Q & A

Q. How should future research explore the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the cephalosporin core (e.g., C-3’ substituents) or oxime moiety. Test MIC against resistant strains (e.g., ESBL-producing Klebsiella). Use molecular docking to predict binding affinity to penicillin-binding proteins (PBPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.